molecular formula C21H24N2O5 B2464746 Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate CAS No. 861209-83-8

Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate

Cat. No.: B2464746
CAS No.: 861209-83-8
M. Wt: 384.432
InChI Key: VUAXCOJSBGKKGU-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate is a chemical compound with the molecular formula C21H24N2O5 . It is used as a high-quality reference standard for pharmaceutical testing .

Scientific Research Applications

Synthesis and Structural Characterization

Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate and related compounds are vital intermediates in the synthesis of complex organic molecules. For instance, they are crucial in the one-pot synthesis of 2-amino-4H-pyrans, compounds with significant applications such as anti-cancer, antihypertensive, and coronary dilating agents, besides being essential intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006). Additionally, these compounds are involved in diastereoselective coupling reactions, essential for synthesizing enantiomerically enriched β-amino esters and β-lactams (Haythem K. Dema, Foubelo, & Yus, 2012).

Chiral Synthesis and Catalysis

Dimethyl malonate derivatives play a significant role in chiral synthesis and catalysis. They are part of the synthesis of chiral nanostructured poly(esterimide)s containing different natural amino acids, showing high thermal stability and good solubility, making them suitable for various applications (Mallakpour & Soltanian, 2011). They are also involved in reactions demonstrating the "methyl effect" in enantioselective allylic substitution using palladium/chiral pyridinylmethyl-oxazolines, crucial for designing chiral ligands and catalysts in asymmetric reactions (Li et al., 2001).

Molecular Structure and Reactivity Studies

These compounds are integral to the study of molecular structures and reactivity. For instance, they are used in synthesizing polydentate chiral amino alcohols, characterized by spectroscopic methods, contributing to the knowledge of molecular structures and interactions (Jun, 2011). Moreover, they are involved in forming stable monopyrrole atropisomers, providing insights into the kinetic and thermodynamic parameters associated with atropisomerism, a concept vital in molecular and pharmaceutical chemistry (Boiadjiev & Lightner, 2002).

Magnetic Materials and Organic Electronics

Furthermore, these compounds are significant in synthesizing and analyzing organic magnetic materials. For example, they are part of synthesizing highly stable nitroxide radicals used in characterizing magnetic susceptibility and electron spin resonance spectroscopy, contributing to the understanding of organic magnetic materials and their applications (Ferrer et al., 2001).

Future Directions

The future directions for the use and study of Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate are not specified in the retrieved sources. It is currently used as a reference standard for pharmaceutical testing , suggesting potential applications in pharmaceutical research and development.

Properties

IUPAC Name

dimethyl 2-[5-[(4-tert-butylbenzoyl)amino]pyridin-2-yl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(2,3)14-8-6-13(7-9-14)18(24)23-15-10-11-16(22-12-15)17(19(25)27-4)20(26)28-5/h6-12,17H,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAXCOJSBGKKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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